2-Fluorophenyl 4-methylbenzenesulfonate
Overview
Description
2-Fluorophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H11FO3S. It is a member of the sulfonate family, characterized by the presence of a sulfonate group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl 4-methylbenzenesulfonate typically involves the reaction of 2-fluorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Scientific Research Applications
2-Fluorophenyl 4-methylbenzenesulfonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Used as a fluorescent probe in biochemical studies to track molecular interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 4-methylbenzenesulfonate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This transfer is facilitated by the electrophilic nature of the sulfonate group, which readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl 4-methylbenzenesulfonate
- 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate
- 4-Fluorophenyl 4-methylbenzenesulfonate
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a sulfonate group, which imparts distinct chemical reactivity and stability. This combination makes it particularly useful in synthetic organic chemistry and biochemical applications .
Properties
IUPAC Name |
(2-fluorophenyl) 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHDJDZJOOZLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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